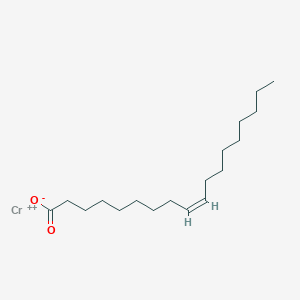

chromium(2+);(Z)-octadec-9-enoate

Description

Cadmium(2+); oxalate (CdC₂O₄) is a coordination compound comprising cadmium ions (Cd²⁺) and oxalate ligands (C₂O₄²⁻). Key identifiers include:

- PubChem CID: 15607650

- Molecular Formula: CdC₂O₄

- Molecular Weight: 200.43 g/mol

- EC Number: 212-408-8

- Synonyms: Cadmium oxalate, oxalic acid cadmium .

It is classified under REACH as a Substance of Very High Concern (SVHC) due to cadmium's toxicity, with restrictions outlined by the European Chemicals Agency (ECHA) .

Properties

CAS No. |

13308-40-2 |

|---|---|

Molecular Formula |

C18H33CrO2+ |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

chromium(2+);(Z)-octadec-9-enoate |

InChI |

InChI=1S/C18H34O2.Cr/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+2/p-1/b10-9-; |

InChI Key |

GWQZTVRHVPUAQM-KVVVOXFISA-M |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+2] |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Cr+2] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Cr+2] |

Other CAS No. |

13308-40-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparison of Cadmium Oxalate with Other Metal Carboxylates

Key Findings:

Toxicity : Cadmium oxalate’s classification as an SVHC distinguishes it from less toxic analogs like zinc or nickel oxalate .

Regulatory Scrutiny : Cadmium compounds face stricter regulations under REACH compared to other transition-metal carboxylates .

Structural Stability : Cadmium oxalate’s coordination geometry (octahedral Cd²⁺ centers) differs from nickel or zinc analogs, affecting solubility and reactivity .

Limitations and Data Gaps

The absence of data on chromium(2+);(Z)-octadec-9-enoate in the provided evidence precludes a direct comparison. This compound likely involves chromium(II) coordinated with oleate (Z-octadec-9-enoate), a fatty acid derivative. For a meaningful analysis, additional data on its synthesis, stability, and biological interactions would be required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.